molecular formula C19H20N2O2 B1652363 1,4-Dibenzyl-1,4-diazepane-5,7-dione CAS No. 14288-16-5

1,4-Dibenzyl-1,4-diazepane-5,7-dione

Cat. No.: B1652363
CAS No.: 14288-16-5
M. Wt: 308.4 g/mol
InChI Key: YTRPKDXWJSGDKS-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-1,4-diazepane-5,7-dione is a seven-membered cyclic β-dicarbonyl compound that serves as a versatile and valuable scaffold in medicinal chemistry and organic synthesis. This diazepane-dione core structure is a key intermediate for the exploration of novel biologically active compounds, particularly in the field of G protein-coupled receptor (GPCR) targeting . Research has demonstrated its specific utility in palladium-catalyzed α-arylation reactions with various haloarenes, enabling the efficient construction of diverse chemical libraries for drug discovery campaigns . Compounds based on the 1,4-diazepane-5,7-dione scaffold have shown promising activity as ligands for 7-transmembrane (7-TM) receptors and have been investigated for their agonist activity at melanocortin receptors (MC1R and MC4R) . Furthermore, this structural motif is of significant interest in the development of inhibitors and modulators for other therapeutic targets, reflecting its broad applicability in pharmaceutical research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

14288-16-5

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1,4-dibenzyl-1,4-diazepane-5,7-dione

InChI

InChI=1S/C19H20N2O2/c22-18-13-19(23)21(15-17-9-5-2-6-10-17)12-11-20(18)14-16-7-3-1-4-8-16/h1-10H,11-15H2

InChI Key

YTRPKDXWJSGDKS-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(C(=O)CC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Sequence

The most widely cited protocol involves three stages:

  • Boc Protection of N1,N2-Dibenzylethane-1,2-diamine (7):
    The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions during subsequent acylation.

  • Acylation with Methyl Malonyl Chloride:
    The secondary amine is acylated under anhydrous conditions, introducing the β-dicarbonyl motif.

  • Deprotection and Cyclization:
    Hydrochloric acid removes the Boc group, yielding intermediate 8 , which undergoes microwave-assisted cyclization with p-toluenesulfonic acid (TsOH) in DMF at 180°C.

Optimization Data

Key parameters for the cyclization step include:

Parameter Optimal Condition Alternative Conditions Tested
Catalyst TsOH (0.2 equiv) H₂SO₄, HCl, AcOH
Temperature 180°C 120°C, 150°C, 200°C
Solvent Anhydrous DMF THF, 1,4-dioxane, toluene
Reaction Time 1 hour (microwave) 6–24 hours (conventional heating)

Microwave irradiation reduces reaction time from 24 hours to 1 hour while improving yield from 15% to 23%.

Palladium-Catalyzed α-Arylation for Streamlined Synthesis

Reaction Mechanism

Palladium-catalyzed α-arylation offers a one-pot route to the diazepane ring. The process involves:

  • Oxidative Addition: Aryl halides (e.g., 1-iodo-3-nitrobenzene) react with Pd⁰ to form PdII intermediates.
  • Transmetallation: Cyclic β-dicarbonyl compounds (e.g., pyrazolidine-3,5-dione) transfer enolate ligands to PdII.
  • Reductive Elimination: The Pd center facilitates C–C bond formation, yielding the arylated product.

Catalytic System Screening

Extensive ligand and solvent screening identified optimal conditions (Table 1):

Table 1: Optimization of Palladium-Catalyzed α-Arylation Conditions

Entry Aryl Halide Catalyst Ligand Base Solvent Time (h) Conversion (%)
3 I Pd(t-Bu₃P)₂ Xphos Cs₂CO₃ 1,4-Dioxane 0.5 99
8 I Pd(t-Bu₃P)₂ RuPhos Cs₂CO₃ 1,4-Dioxane 12 97
18 I Pd(t-Bu₃P)₂ Xphos Cs₂CO₃ Butyl ether 2 97
20 I Pd(t-Bu₃P)₂ Xphos Cs₂CO₃ CPME 0.5 95

Key Findings:

  • Catalyst: Pd(t-Bu₃P)₂ outperformed Pd₂(dba)₃ and Pd(PPh₃)₄ in conversion rate and stability.
  • Ligand: Xphos provided faster kinetics than RuPhos or BINAP, though RuPhos achieved marginally higher yields over longer durations.
  • Solvent: High-boiling solvents (1,4-dioxane, CPME) enabled reflux conditions (101°C) critical for efficient coupling.

Spectroscopic Validation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Analysis

1,4-Dibenzyl-1,4-diazepane-5,7-dione exhibits distinct NMR signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 10H, benzyl aromatics), 4.58 (s, 4H, N–CH₂–Ph), 3.88 (s, 2H, CH₂–CO), 3.37 (s, 4H, N–CH₂–CH₂–N).
  • ¹³C NMR (100 MHz, CDCl₃): δ 165.59 (C=O), 136.56 (ipso-C), 128.78–127.77 (aromatic carbons), 50.74 (N–CH₂–Ph), 46.92 (N–CH₂–CH₂–N).

High-Resolution Mass Spectrometry (HRMS)

The observed [M + H]⁺ peak at m/z 309.1598 matches the theoretical value for C₁₉H₂₁N₂O₂ (Δ = 0 ppm).

Q & A

Q. What are the established synthetic routes for 1,4-dibenzyl-1,4-diazepane-5,7-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between substituted diamines and dicarbonyl precursors under acidic or basic catalysis. For example, derivatives of 1,4-diazepane-5,7-dione are synthesized via cyclization of diethylenetriamine analogs with diketones, followed by benzylation . Key factors include:

  • Temperature : Elevated temperatures (80–120°C) favor cyclization but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
    Characterization via 1^1H/13^13C NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers optimize purification techniques for this compound?

Methodological Answer: Recrystallization using ethanol/water mixtures (7:3 v/v) is effective for removing unreacted precursors. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:1) resolves stereoisomers. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Q. What spectroscopic methods are most reliable for characterizing intermediates in diazepane synthesis?

Methodological Answer:

  • NMR : 1^1H NMR identifies benzyl protons (δ 4.2–4.6 ppm) and diazepane ring protons (δ 3.1–3.8 ppm). 13^13C NMR confirms carbonyl groups (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 353.2 for C₁₉H₂₀N₂O₂) .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in reported solubility data for this compound?

Methodological Answer: Contradictory solubility values (e.g., in DMSO vs. methanol) may arise from polymorphic forms or hydration states. Researchers should:

Perform X-ray crystallography to identify dominant crystal forms .

Use dynamic light scattering (DLS) to assess aggregation in solution.

Apply the EPA’s systematic review framework (as used for 1,4-dioxane) to evaluate data quality, prioritizing studies with validated analytical methods (e.g., gravimetric analysis) .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., GABA receptors). Focus on binding affinity (ΔG) and hydrogen-bonding patterns .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural modifications with activity trends .

Q. How can researchers address gaps in toxicity profiling for this compound?

Methodological Answer: Adopt a tiered approach:

In vitro assays : Ames test for mutagenicity; MTT assay for cytotoxicity in HepG2 cells.

Ecotoxicology : Adapt the EPA’s fate and transport protocols (e.g., OECD 308 biodegradation test) to assess environmental persistence .

In vivo studies : Prioritize rodent models for acute toxicity (LD₅₀) and subchronic exposure (28-day OECD 407 guideline) .

Q. What methodologies reconcile conflicting data on the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation via UPLC-PDA.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Methodological Frameworks for Research Design

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) in diazepane derivatives?

Methodological Answer:

Scaffold diversification : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on benzyl rings).

Biological screening : Test against panels of targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR.

Data triangulation : Combine SAR with molecular dynamics simulations to validate hypotheses .

Q. What interdisciplinary approaches enhance mechanistic studies of diazepane derivatives?

Methodological Answer:

  • Spectroelectrochemistry : Correlate redox behavior (cyclic voltammetry) with biological activity.
  • Metabolomics : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Data Quality and Reproducibility

Q. How can researchers mitigate bias in literature reviews on diazepane pharmacology?

Methodological Answer:

  • Apply the EPA’s systematic review criteria : Exclude studies lacking controls, blinded analysis, or statistical rigor .
  • Use tools like SYRCLE’s risk-of-bias tool for animal studies .

Q. What validation protocols ensure reproducibility in diazepane synthesis?

Methodological Answer:

  • Interlaboratory validation : Share standardized protocols (e.g., reaction time, workup steps) across institutions.
  • Open-data repositories : Publish raw NMR/MS data in platforms like Zenodo .

Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield
Reaction Temperature90°CMaximizes cyclization
SolventDMFEnhances solubility
CatalystZnCl₂ (5 mol%)Reduces side products
Purification MethodEthanol/Water (7:3)Purity >95%

Q. Table 2. Computational Tools for SAR Analysis

ToolApplicationOutput Metric
AutoDock VinaDocking affinityΔG (kcal/mol)
Gaussian 09Conformational energyHartrees
MOEPharmacophore mappingRMSD (Å)

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